molecular formula C13H18 B14371998 1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene CAS No. 90708-64-8

1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene

Cat. No.: B14371998
CAS No.: 90708-64-8
M. Wt: 174.28 g/mol
InChI Key: GJYSYQQXHBPJRD-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-methylpropyl group and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-methylpropyl chloride and prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening techniques can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Catalytic hydrogenation can reduce the prop-1-en-1-yl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1-(2-Methylpropyl)-4-propylbenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene: Unique due to the presence of both 2-methylpropyl and prop-1-en-1-yl groups on the benzene ring.

    1-(2-Methylpropyl)-4-ethylbenzene: Lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.

    1-(2-Methylpropyl)-4-vinylbenzene: Contains a vinyl group instead of a prop-1-en-1-yl group, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of the 2-methylpropyl and prop-1-en-1-yl groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

90708-64-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-(2-methylpropyl)-4-prop-1-enylbenzene

InChI

InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4-9,11H,10H2,1-3H3

InChI Key

GJYSYQQXHBPJRD-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=C(C=C1)CC(C)C

Origin of Product

United States

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